molecular formula C23H28FNO4S B11129279 2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide

2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B11129279
M. Wt: 433.5 g/mol
InChI Key: WYNFSGMLPGCVNH-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-tert-butylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.

    Synthesis of the Sulfone Intermediate: The next step involves the reaction of tetrahydrothiophene with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the 1,1-dioxidotetrahydrothiophene intermediate.

    Coupling Reaction: The phenoxyacetic acid intermediate is then coupled with the sulfone intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Final Amidation: The final step involves the reaction of the coupled intermediate with 4-fluorobenzylamine under acidic or basic conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions might allow for the development of prodrugs or active pharmaceutical ingredients (APIs) with specific biological activities.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the fluorobenzyl group suggests potential interactions with hydrophobic pockets in proteins, while the sulfone group could participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-chlorobenzyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)acetamide: Similar structure but with a methyl group instead of fluorine.

    2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-nitrobenzyl)acetamide: Similar structure but with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorobenzyl group in 2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide distinguishes it from its analogs. Fluorine atoms can significantly alter the electronic properties of a molecule, potentially enhancing its binding affinity to biological targets or altering its reactivity in chemical processes.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H28FNO4S

Molecular Weight

433.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C23H28FNO4S/c1-23(2,3)18-6-10-21(11-7-18)29-15-22(26)25(20-12-13-30(27,28)16-20)14-17-4-8-19(24)9-5-17/h4-11,20H,12-16H2,1-3H3

InChI Key

WYNFSGMLPGCVNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3

Origin of Product

United States

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